molecular formula C14H9F3O B1337924 4'-Phenyl-2,2,2-trifluoroacetophenone CAS No. 2369-31-5

4'-Phenyl-2,2,2-trifluoroacetophenone

Cat. No. B1337924
CAS RN: 2369-31-5
M. Wt: 250.21 g/mol
InChI Key: RRQMTKLKELCWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,2,2-trifluoroacetophenone (4-PFT) is a synthetic compound that has been widely used in the scientific community for a variety of applications. It is a colorless, crystalline solid that is soluble in most organic solvents. The compound has a melting point of 54.2°C and a boiling point of 152°C. It is used in organic synthesis, as a reactant in pharmaceuticals and in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Fluorinated Polymers

4’-Phenyl-2,2,2-trifluoroacetophenone: is used as a precursor in the synthesis of new aromatic 3F polymers . These polymers exhibit high thermal stability and good film-forming properties, making them suitable for advanced material applications .

Organocatalysis

This compound serves as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This reaction is crucial in the production of various pharmaceuticals and fine chemicals .

Asymmetric Synthesis

The compound undergoes asymmetric reduction with optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol . This process is significant in creating chiral molecules for pharmaceuticals.

Synthesis of Diazirines

4’-Phenyl-2,2,2-trifluoroacetophenone: is a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine , which is used in photoaffinity labeling for studying biological systems.

Preparation of Carbonyl-Bridged Bithiazole Derivatives

It is utilized in the preparation of carbonyl-bridged bithiazole derivatives, which are important in the development of new materials and pharmaceuticals .

Synthesis of Bombesin Receptor Agonists

This compound is also used to synthesize MK-5046 , a selective Bombesin receptor subtype-3 agonist, which is a potential therapeutic agent for treating obesity .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMTKLKELCWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454734
Record name 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Phenyl-2,2,2-trifluoroacetophenone

CAS RN

2369-31-5
Record name 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Phenyl-2,2,2-trifluoroacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Phenyl-2,2,2-trifluoroacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Phenyl-2,2,2-trifluoroacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Phenyl-2,2,2-trifluoroacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Phenyl-2,2,2-trifluoroacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Phenyl-2,2,2-trifluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.